3-Bromo-6-methoxypicolinonitrile
Overview
Description
3-Bromo-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a derivative of picolinonitrile, featuring a bromine atom at the 3-position and a methoxy group at the 6-position of the pyridine ring. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxypicolinonitrile typically involves the bromination of 6-methoxypicolinonitrile. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Typical conditions involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of a base like potassium phosphate and a solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitriles, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-6-methoxypicolinonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine and methoxy groups. These functional groups influence its reactivity and interaction with other molecules, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of a methoxy group.
3-Bromo-6-fluoropicolinonitrile: Features a fluorine atom at the 6-position.
3-Bromo-6-hydroxypicolinonitrile: Contains a hydroxyl group at the 6-position.
Uniqueness
3-Bromo-6-methoxypicolinonitrile is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-6-methoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRHOJWSDHVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704721 | |
Record name | 3-Bromo-6-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186637-43-3 | |
Record name | 3-Bromo-6-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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